4-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile
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Overview
Description
4-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile has been explored for various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile include other triazolopyridazine derivatives and related heterocyclic compounds. These compounds share similar structural features and pharmacological activities but may differ in their specific biological effects and applications. Some examples of similar compounds include:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[4,3-a]pyrazine derivatives .
These compounds are unique in their ability to interact with various biological targets and exhibit diverse pharmacological activities, making them valuable in drug discovery and development.
Properties
Molecular Formula |
C19H19N7O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]benzonitrile |
InChI |
InChI=1S/C19H19N7O2S/c1-13-21-22-18-6-7-19(23-26(13)18)24-9-15-11-25(12-16(15)10-24)29(27,28)17-4-2-14(8-20)3-5-17/h2-7,15-16H,9-12H2,1H3 |
InChI Key |
WKMGRSIPQPUKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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